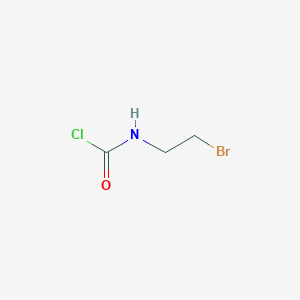

N-(2-bromoethyl)carbamoyl chloride

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C3H5BrClNO |

|---|---|

Peso molecular |

186.43 g/mol |

Nombre IUPAC |

N-(2-bromoethyl)carbamoyl chloride |

InChI |

InChI=1S/C3H5BrClNO/c4-1-2-6-3(5)7/h1-2H2,(H,6,7) |

Clave InChI |

ZLEDACQYYFTNFO-UHFFFAOYSA-N |

SMILES canónico |

C(CBr)NC(=O)Cl |

Origen del producto |

United States |

Synthetic Methodologies for N 2 Bromoethyl Carbamoyl Chloride and Its Analogues

Primary Synthetic Routes via Phosgenation and Triphosgenation of Bromoethyl Amines

The reaction with triphosgene (B27547), which exists as a stable crystalline solid, is often preferred due to its comparative safety and ease of handling over gaseous phosgene (B1210022). Triphosgene reacts in a 1:3 molar ratio with the amine, typically in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct.

Table 1: Comparison of Phosgenation Agents

| Feature | Phosgene (COCl₂) | Triphosgene (C₃Cl₆O₃) |

|---|---|---|

| State at STP | Gas | Crystalline Solid |

| Molar Equivalent | 1 mole per mole of amine | 1/3 mole per mole of amine |

| Handling | Requires specialized equipment and safety protocols | Easier and safer to handle and store |

| Byproducts | HCl | HCl |

The formation of a carbamoyl (B1232498) chloride from a primary amine and phosgene is a rapid and typically exothermic reaction. The reaction proceeds through a stepwise mechanism. Initially, the amine attacks a carbonyl group of the phosgene molecule, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to form a carbamoyl chloride and hydrogen chloride.

Thermodynamically, the reaction is highly favorable due to the formation of the stable carbamoyl chloride and the liberation of HCl gas, which drives the reaction forward, especially in an open system or in the presence of a base to sequester the acid. The precise kinetics can be influenced by the nucleophilicity of the amine and the reaction conditions employed.

The optimization of reaction conditions is crucial for maximizing the yield and purity of N-(2-bromoethyl)carbamoyl chloride. Key parameters include temperature, the choice of solvent, and the stoichiometry of the reactants.

Temperature: The phosgenation reaction is often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and is then allowed to warm to room temperature to ensure completion. Maintaining a low temperature helps to minimize the formation of undesired side products, such as isocyanates, which can arise from the elimination of HCl from the carbamoyl chloride at elevated temperatures.

Solvent Effects: The choice of solvent is critical. Aprotic solvents that can dissolve the amine precursor and are inert to the highly reactive phosgene or triphosgene are required. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) (DCM) or ethers such as tetrahydrofuran (B95107) (THF). The solvent's polarity can influence the reaction rate, but its primary role is to provide a medium for the reaction to occur homogeneously.

Stoichiometry: Precise control of the stoichiometry is essential. When using triphosgene, a slight excess of the reagent may be used to ensure complete conversion of the amine. The use of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is also a key stoichiometric consideration to neutralize the HCl generated during the reaction, which can otherwise form a non-reactive ammonium (B1175870) salt with the starting amine.

Table 2: Optimized Reaction Parameters for Triphosgenation

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Inert, aprotic solvent that facilitates a homogeneous reaction. |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, preventing salt formation with the starting amine. |

| Reactant Ratio | Slight excess of triphosgene | Ensures complete conversion of the 2-bromoethylamine (B90993). |

While the reaction between amines and phosgene equivalents is generally fast, catalytic amounts of certain compounds can be used to promote the decomposition of triphosgene into phosgene in situ, thereby accelerating the reaction. Activated carbon has been reported as an effective catalyst for this purpose. The catalytic approach can lead to milder reaction conditions and improved efficiency. The catalyst provides a surface for the controlled generation of phosgene, which then reacts with the amine.

Alternative Synthetic Pathways and Precursor Chemistry

While phosgenation is the primary route, alternative methods for the synthesis of this compound have been explored, often to avoid the use of highly toxic phosgene or its direct equivalents.

An alternative strategy involves the use of chloroformate-based reagents. While not a direct synthesis of the target carbamoyl chloride, related structures can be accessed through these intermediates. For instance, reacting 2-bromoethanol (B42945) with phosgene would yield 2-bromoethyl chloroformate. This chloroformate could then, in principle, be reacted with an amine source to form a carbamate (B1207046), which would require further steps to be converted to the desired carbamoyl chloride. This multi-step approach is generally less efficient than direct phosgenation of the amine.

More complex, multi-step synthetic sequences can also lead to this compound. These routes often involve the introduction of a protecting group on the nitrogen atom of 2-bromoethylamine, followed by a series of reactions to construct the carbamoyl chloride moiety, and finally deprotection. For example, the nitrogen could be protected as a carbamate (e.g., Boc or Cbz), followed by modification and subsequent deprotection to reveal the desired product. Such methods are typically employed in the context of more complex molecular syntheses where the direct phosgenation of an advanced intermediate is not feasible.

Isolation and Purification Techniques in Academic Synthesis

The purification of carbamoyl chlorides, a class of compounds to which this compound belongs, can be achieved through several standard laboratory techniques. The choice of method is often dictated by the physical properties of the target compound, such as its polarity, volatility, and thermal stability, as well as the nature of the impurities present. General guidance for the purification of secondary carbamoyl chlorides suggests that methods like distillation under reduced pressure, crystallization from an appropriate solvent, or chromatography are all viable options. google.com

Chromatographic techniques are powerful tools for the separation of compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC offers a higher resolution separation compared to standard column chromatography and can be used for both analytical and preparative purposes. For analogous compounds like dimethylcarbamoyl chloride, reverse-phase HPLC methods have been developed. sielc.com In a typical reverse-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A reported method for dimethylcarbamoyl chloride utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. sielc.com For applications where the purified compound needs to be analyzed by mass spectrometry, the phosphoric acid is typically replaced with a more volatile acid like formic acid. This methodology can be adapted for the purification of this compound, with optimization of the mobile phase composition to achieve the desired separation.

Table 1: Illustrative HPLC Parameters for a Carbamoyl Chloride Analog

| Parameter | Value |

| Compound | Dimethylcarbamoyl chloride |

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV or Mass Spectrometry (MS) |

| This table is based on a method developed for an analogous compound and serves as a starting point for method development for this compound. sielc.com |

Recrystallization: This technique is a common and effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For secondary carbamoyl chlorides, recrystallization from a suitable solvent is a documented purification method. google.com For instance, the analogous compound benzyl-tert-butylcarbamoyl chloride has been successfully recrystallized from toluene. google.com The process typically involves dissolving the crude solid in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The selection of an appropriate solvent for this compound would require experimental screening of various common laboratory solvents.

Table 2: Example of Recrystallization for a Carbamoyl Chloride Analog

| Compound | Recrystallization Solvent | Outcome |

| Benzyl-tert-butylcarbamoyl chloride | Toluene | White crystals |

| This data is from a patent describing the purification of a secondary carbamoyl chloride and illustrates a potential solvent class for this compound. google.com |

Distillation: For liquid carbamoyl chlorides that are thermally stable, distillation under reduced pressure is an effective purification method. Lowering the pressure reduces the boiling point of the compound, which helps to prevent decomposition that might occur at higher temperatures. This technique is particularly useful for separating the desired product from non-volatile impurities or solvents with significantly different boiling points. While specific distillation parameters for this compound are not detailed in the available literature, it is a standard procedure for purifying analogous liquid carbamoyl chlorides. google.com

Elucidating the Chemical Reactivity and Reaction Mechanisms of N 2 Bromoethyl Carbamoyl Chloride

Reactivity of the Carbamoyl (B1232498) Chloride Moiety

The carbamoyl chloride group is an acyl chloride derivative, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity dictates its reactivity, primarily through nucleophilic acyl substitution reactions. libretexts.org

Nucleophilic Acyl Substitution Reactions with Oxygen-Centered Nucleophiles (Alcoholysis to Carbamates)

N-(2-bromoethyl)carbamoyl chloride readily reacts with oxygen-centered nucleophiles, such as alcohols, in a process known as alcoholysis, to yield carbamates. wikipedia.orgchemicalbook.com This reaction proceeds via a nucleophilic addition-elimination mechanism. chemguide.co.uk The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carbamoyl chloride. youtube.com This is followed by the elimination of a chloride ion, resulting in the formation of a stable carbamate (B1207046) ester. chemguide.co.uknih.gov For instance, the reaction with ethanol (B145695) would produce ethyl N-(2-bromoethyl)carbamate. chemguide.co.uklibretexts.org The reaction is typically exothermic and may be conducted in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. wikipedia.org

The general mechanism involves an initial nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond reforms, expelling the chloride ion. chemguide.co.uklibretexts.org

Reactions with Nitrogen-Centered Nucleophiles (Aminolysis to Ureas)

Analogous to alcoholysis, this compound reacts with nitrogen-centered nucleophiles, such as primary and secondary amines, in a process termed aminolysis. This reaction affords the corresponding substituted ureas. chemicalbook.com The reaction with an amine, like ethylamine, is typically vigorous and results in the formation of an N,N'-disubstituted urea (B33335). libretexts.orgchemguide.co.uk

The mechanism is a nucleophilic addition-elimination, where the nitrogen atom of the amine attacks the carbonyl carbon. libretexts.orgchemguide.co.uk A key difference from alcoholysis is that the hydrogen chloride byproduct immediately reacts with the excess amine present in the reaction mixture to form an ammonium (B1175870) salt. libretexts.org

Hydrolytic Pathways and Carbamic Acid Intermediates

The hydrolysis of carbamoyl chlorides, including this compound, involves the reaction with water. wikipedia.org This reaction proceeds through a similar nucleophilic acyl substitution mechanism to form an unstable carbamic acid intermediate. wikipedia.orgnih.gov Carbamic acids are known to be transient species that readily decarboxylate (lose CO2) to yield the corresponding amine. nih.gov In the case of this compound, hydrolysis would initially form N-(2-bromoethyl)carbamic acid, which would then decompose to 2-bromoethylamine (B90993) and carbon dioxide.

It is noteworthy that carbamoyl chlorides are generally less susceptible to hydrolysis than other acyl chlorides due to the electron-donating effect of the adjacent nitrogen atom. wikipedia.org

Mechanistic Investigations of Solvolytic Reactions (SN1 vs. SN2 Character)

The solvolysis of carbamoyl chlorides, which encompasses hydrolysis and alcoholysis, can proceed through different mechanistic pathways, primarily distinguished as unimolecular (SN1) or bimolecular (SN2). nih.govdntb.gov.uaresearchgate.net The specific pathway is influenced by the substituents on the nitrogen atom, the solvent, and the nucleophile. nih.govdntb.gov.uaresearchgate.net

For many disubstituted carbamoyl chlorides, solvolysis reactions often exhibit SN1 character, proceeding through a carbocation intermediate. nih.govnih.govdntb.gov.uaresearchgate.net However, the addition of a stronger nucleophile can introduce a competing SN2 pathway. nih.govnih.govdntb.gov.uaresearchgate.net In the context of this compound, a monosubstituted carbamoyl chloride, the mechanism may be more nuanced. nih.govnih.govdntb.gov.uaresearchgate.net While detailed studies on this specific compound are limited, related monosubstituted carbamoyl chlorides are known to be less studied but can decompose to form isocyanates and HCl in certain solvents. nih.govdntb.gov.uaresearchgate.net

The choice between an SN1 and SN2 pathway depends on factors like the stability of the potential carbocation intermediate and the strength of the nucleophile. masterorganicchemistry.comreddit.comyoutube.com A more stable carbocation favors an SN1 route, while a strong nucleophile promotes an SN2 reaction. libretexts.org

Reactivity of the 2-Bromoethyl Moiety

The 2-bromoethyl portion of the molecule provides a second site for chemical reactions, primarily through nucleophilic substitution at the carbon atom bearing the bromine atom.

Intermolecular Nucleophilic Substitution (SN2) Reactions

The bromine atom in the 2-bromoethyl group is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. bloomtechz.com As a primary alkyl halide, this part of the molecule is expected to undergo intermolecular nucleophilic substitution predominantly via an SN2 mechanism. masterorganicchemistry.combloomtechz.com This mechanism involves a concerted, one-step process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry if the carbon were chiral. wikipedia.orgmasterorganicchemistry.com

A variety of nucleophiles can displace the bromide, including amines, thiolates, and cyanides, leading to a range of derivatives. bloomtechz.com The rate of these SN2 reactions is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. masterorganicchemistry.com For primary alkyl halides like the 2-bromoethyl group, steric hindrance is minimal, favoring the SN2 pathway. youtube.com

Intramolecular Cyclization Pathways (e.g., Aziridinium (B1262131) Ion Formation from Related Structures)

The presence of a bromine atom at the β-position relative to the nitrogen atom in this compound facilitates intramolecular cyclization through neighboring group participation (NGP). spcmc.ac.ininflibnet.ac.in This phenomenon, also known as anchimeric assistance, involves the intramolecular interaction of the nitrogen's lone pair of electrons with the electrophilic carbon bearing the bromine atom. This interaction leads to the displacement of the bromide ion and the formation of a highly reactive cyclic intermediate, likely a 1-carbonyl-1-aziridinium chloride or a related aziridinium ion species.

While direct studies on the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reactivity of analogous compounds provides strong evidence for this pathway. For instance, N-phenyl-N'-(2-chloroethyl)ureas have been shown to undergo intramolecular cyclization to form N-phenyl-4,5-dihydrooxazol-2-amines. This transformation proceeds through the initial formation of a cyclic intermediate analogous to an aziridinium ion, which is subsequently trapped by the urea oxygen. This cyclization was found to be a key activation step for the biological activity of these compounds.

The table below summarizes the outcomes of intramolecular cyclization for related N-(2-haloethyl) compounds, illustrating the general principle of this reaction pathway.

| Reactant | Conditions | Intermediate | Product | Reference |

|---|---|---|---|---|

| N-Phenyl-N'-(2-chloroethyl)urea | Cell culture medium | N-Phenyl-oxazolidin-2-iminium ion | N-Phenyl-4,5-dihydrooxazol-2-amine | Analogous reaction |

| 3-Bromo-2-butanol | HBr | Bromonium ion | 2,3-Dibromobutane | spcmc.ac.in |

Participation in Radical-Mediated Transformations

Carbamoyl chlorides can serve as precursors for carbamoyl radicals, which are valuable intermediates in organic synthesis for the formation of C-N bonds. rsc.org These radicals can be generated under various conditions, often involving transition metal catalysts or photoredox catalysis. rsc.org The presence of the bromoethyl group in this compound introduces the possibility of intramolecular radical cyclization, a powerful method for the construction of cyclic structures. wikipedia.org

The general process for radical cyclization involves three key steps:

Radical Generation: A radical initiator or a catalyst abstracts the chlorine atom from the carbamoyl chloride moiety, generating a carbamoyl radical.

Intramolecular Cyclization: The newly formed carbamoyl radical can then attack an internal π-system or, in the case of this compound, potentially undergo other intramolecular radical reactions.

Quenching: The resulting cyclized radical is then quenched by a hydrogen atom donor or another trapping agent to yield the final product. wikipedia.org

While specific studies on the radical-mediated transformations of this compound are scarce, research on related N-alkenyl iodoacetamides demonstrates the feasibility of carbamoyl radical cyclizations. For example, N-(hex-5-enyl)-2-iodoalkanamides undergo efficient 9-endo iodine-atom-transfer radical cyclization. nih.gov This suggests that if a carbamoyl radical were generated from this compound in the presence of an internal unsaturation, a similar cyclization could be expected.

The table below presents examples of radical cyclizations involving carbamoyl radicals generated from related precursors.

| Radical Precursor | Reaction Conditions | Type of Cyclization | Product | Reference |

|---|---|---|---|---|

| N-(hex-5-enyl)-2-iodoalkanamides | BF3•OEt2 | 9-endo iodine-atom-transfer | Azonan-2-ones | nih.gov |

| S-4-pentynyl carbamothioates | Benzenethiol | 5-exo and 4-exo | Pyrrolidinones and Azetidinones | researchgate.net |

Synthetic Utility of N 2 Bromoethyl Carbamoyl Chloride As a Versatile Building Block

Construction of Advanced Organic Intermediates

The dual functionality of N-(2-bromoethyl)carbamoyl chloride makes it an excellent starting material for the synthesis of a variety of advanced organic intermediates. The carbamoyl (B1232498) chloride group provides a handle for the introduction of carbamate (B1207046) and urea (B33335) functionalities, while the bromoethyl group can be exploited for further chemical modifications.

Precursor for N-Alkyl/Aryl Carbamates and Ureas

This compound readily reacts with alcohols and phenols to furnish N-(2-bromoethyl)carbamates. This reaction typically proceeds by the nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the carbamoyl chloride, with the concomitant elimination of hydrogen chloride. Similarly, its reaction with primary or secondary amines yields the corresponding N-(2-bromoethyl)ureas. These reactions are often carried out in the presence of a base to neutralize the HCl byproduct. The resulting carbamates and ureas retain the bromoethyl moiety, which can be utilized in subsequent synthetic steps.

The synthesis of ureas, in particular, is a cornerstone of medicinal chemistry, as the urea functional group is a key structural element in numerous biologically active compounds. clockss.org The use of phosgene (B1210022) substitutes like carbamoyl chlorides provides a safer alternative for the synthesis of these important derivatives. clockss.org

| Reactant | Product Type | General Reaction |

| Alcohol/Phenol (R-OH) | N-Alkyl/Aryl Carbamate | Br(CH₂)₂NHCOCl + R-OH → Br(CH₂)₂NHCOOR + HCl |

| Amine (R₂NH) | N-Alkyl/Aryl Urea | Br(CH₂)₂NHCOCl + R₂NH → Br(CH₂)₂NHCONR₂ + HCl |

Facilitating Functional Group Transformations via Bromine Displacement

The bromine atom in the 2-bromoethyl group of this compound and its derivatives serves as a versatile leaving group, enabling a wide array of functional group transformations through nucleophilic substitution reactions. This reactivity allows for the introduction of various functionalities at the terminal position of the ethyl chain, significantly expanding the synthetic utility of this building block.

Halogen displacement reactions are fundamental in organic synthesis, where a more reactive halogen can displace a less reactive one from a compound. nih.govnih.govrsc.orgnih.govnih.gov In the context of this compound derivatives, the bromine atom can be readily displaced by a range of nucleophiles. For instance, reaction with azides can introduce an azido (B1232118) group, which can be further transformed into an amine or participate in click chemistry. Thiolates can be used to introduce sulfur-containing moieties, and cyanides can be employed to extend the carbon chain. This versatility allows for the strategic installation of diverse functional groups, paving the way for the synthesis of complex molecules with desired properties.

Applications in Heterocyclic Chemistry

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. clockss.orgnih.govnih.govorganic-chemistry.org The unique structure of this compound makes it an ideal precursor for the synthesis of a variety of these important ring systems.

Formation of Nitrogen-Containing Heterocycles

The presence of both an electrophilic carbamoyl chloride and a latent electrophilic center at the bromine-bearing carbon allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. For example, treatment of this compound with a suitable nucleophile can lead to the formation of five-membered rings such as oxazolidin-2-ones. bioorg.orgias.ac.inarkat-usa.orgrsc.orgmdpi.com The synthesis of these heterocycles is of significant interest due to their presence in a wide range of pharmacologically active compounds. bioorg.org

In a typical synthetic route, the carbamoyl chloride moiety first reacts with a nucleophile, for instance, an alcohol to form a carbamate. Subsequent intramolecular cyclization, often promoted by a base, involves the nucleophilic attack of the nitrogen atom of the carbamate onto the carbon bearing the bromine atom, leading to the formation of the oxazolidin-2-one ring. The efficiency of this cyclization can be influenced by the nature of the substituents and the reaction conditions.

Incorporation into Complex Polycyclic Systems (e.g., Quinoline (B57606) Derivatives, Benzofurans)

The versatility of this compound extends to its use in the construction of more complex polycyclic systems, including quinoline and benzofuran (B130515) derivatives. These scaffolds are present in numerous natural products and synthetic compounds with significant biological activities. nih.govrsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.orgbepls.comrsc.orgajchem-a.comnih.govnih.gov

While direct annulation of this compound to form these systems is less common, its derivatives, where the carbamoyl chloride has been converted to a urea or carbamate, can be designed to undergo intramolecular cyclization reactions to build these polycyclic frameworks. For instance, a suitably substituted aniline (B41778) derivative of N-(2-bromoethyl)urea could undergo an intramolecular cyclization to form a quinoline ring system. Similarly, a phenol-derived carbamate could be a precursor for a benzofuran ring through an intramolecular cyclization involving the bromoethyl side chain. The specific synthetic strategies would depend on the desired substitution pattern of the final heterocyclic product.

Role in Cross-Coupling and Annulation Reactions

Transition metal-catalyzed cross-coupling and annulation reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.comyoutube.comscripps.edu this compound and its derivatives can participate in these reactions, leveraging both the carbamoyl chloride and the bromoethyl functionalities.

The bromine atom in the bromoethyl group can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups. youtube.comyoutube.comscripps.edu This enables the elaboration of the bromoethyl side chain into more complex structures.

Transition Metal-Catalyzed Coupling Strategies Involving the Carbamoyl Chloride

The carbamoyl chloride moiety of this compound is a key functional group for the synthesis of ureas and related compounds through transition metal-catalyzed coupling reactions. This group readily reacts with nucleophiles, such as amines, to form substituted ureas. While these reactions can often proceed under basic conditions, transition metal catalysis can offer milder reaction conditions and broader substrate scope. The high reactivity of the carbamoyl chloride sometimes necessitates its in situ generation and use, or its conversion to a more stable intermediate prior to a coupling step.

In the broader context of carbamoyl chlorides, palladium-catalyzed reactions have proven effective for the synthesis of various nitrogen-containing compounds. For instance, intramolecular cyclization of in situ generated carbamoyl chlorides is a known strategy for producing cyclic ureas. This highlights the potential of this compound to participate in both intramolecular and intermolecular couplings, with the bromoethyl group available for subsequent synthetic transformations, thus acting as a bifunctional linker.

Exploration of the Bromoethyl Group in Catalytic Bond Formations

The bromoethyl group within this compound serves as a versatile handle for a wide array of transition metal-catalyzed bond-forming reactions. This alkyl halide is particularly well-suited for cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions are frequently employed to functionalize the bromoethyl moiety. For example, in Suzuki couplings, the bromoethyl group can be coupled with organoboron compounds to introduce the N-carbamoyl ethyl group onto various scaffolds. The Heck reaction provides a means to react the bromoethyl group with alkenes, leading to chain extension and the introduction of unsaturation. Furthermore, the Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromoethyl group and a terminal alkyne.

Beyond palladium, other transition metals like nickel and copper can also catalyze the coupling of the bromoethyl group. Copper-catalyzed reactions, for instance, are useful for forming carbon-nitrogen or carbon-sulfur bonds through coupling with amines or thiols, respectively.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving the Bromoethyl Group

| Coupling Reaction | Catalyst System | Substrate 1 | Substrate 2 | Product Type |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | This compound | Arylboronic acid | N-(Aryl-ethyl)carbamoyl chloride |

| Heck Coupling | Pd(PPh₃)₄, Et₃N | This compound | Styrene | N-(4-phenyl-3-butenyl)carbamoyl chloride |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Et₃N | This compound | Phenylacetylene | N-(4-phenyl-3-butynyl)carbamoyl chloride |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | This compound | Aniline | N-(2-anilinoethyl)carbamoyl chloride |

Advanced Synthetic Methodologies Utilizing this compound Equivalents

As a Formaldehyde (B43269) or Formaldimine Surrogate in Carbon-Carbon and Carbon-Oxygen Bond Formations

This compound and its derivatives can function as synthetic equivalents of formaldehyde or formaldimine. This utility stems from the sequential reactivity of its two electrophilic centers.

The general approach involves the initial reaction of the carbamoyl chloride with a nucleophile, such as an alcohol, to form a carbamate. This intermediate can then undergo an intramolecular cyclization, often promoted by a base, to form an oxazolidinone ring. This two-step sequence is analogous to a formal [3+2] cycloaddition of a formaldehyde equivalent with the alcohol.

When acting as a formaldimine surrogate, this compound can react with two different nucleophiles in a stepwise fashion. The first nucleophile attacks the carbamoyl chloride, and the second displaces the bromide. This process links the two nucleophiles with an ethylene-urea bridge. The controlled, sequential introduction of two different nucleophiles provides a level of synthetic flexibility that can be advantageous over using gaseous formaldehyde or unstable formaldimine species directly.

Spectroscopic and Computational Characterization of N 2 Bromoethyl Carbamoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural determination of N-(2-bromoethyl)carbamoyl chloride, providing precise information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the ethyl chain and the N-H proton. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom, the nitrogen, and the carbamoyl (B1232498) chloride group.

The protons on the carbon adjacent to the bromine atom (Br-CH₂-) are expected to be deshielded and appear at a lower field compared to those next to the nitrogen (-CH₂-N). This is due to the strong electron-withdrawing nature of bromine. Similarly, the protons on the carbon attached to the nitrogen are also shifted downfield. The N-H proton signal is typically broad and its chemical shift can be variable, depending on the solvent and concentration.

The expected splitting pattern for the ethyl protons would be two triplets, arising from the coupling between the adjacent methylene (B1212753) groups (CH₂-CH₂). The N-H proton may also couple with the adjacent CH₂ group, further splitting the signal into a triplet, though this coupling is sometimes not observed due to rapid exchange or quadrupole broadening.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Br-CH₂ - | 3.5 - 3.8 | Triplet (t) | 6 - 7 |

| -CH₂ -NH- | 3.6 - 3.9 | Quartet (q) or Triplet of Triplets (tt) | 6 - 7 (H-H), 5-6 (H-N) |

| -NH - | 5.0 - 7.0 | Broad Singlet (br s) or Triplet (t) | 5 - 6 |

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of this compound will show three distinct signals corresponding to the two carbons of the ethyl group and the carbonyl carbon of the carbamoyl chloride.

The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm, which is characteristic for carbamoyl chlorides. The carbon atom bonded to the bromine (Br-CH₂) will be found at a higher field compared to the carbonyl carbon but will be deshielded relative to a simple alkane due to the electronegative bromine atom. The carbon atom attached to the nitrogen (-CH₂-N) will also be deshielded.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C =O | 165 - 175 |

| -C H₂-N- | 40 - 50 |

| Br-C H₂- | 30 - 40 |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments.

A COSY spectrum would show a cross-peak between the two methylene proton signals, confirming their connectivity in the ethyl chain (Br-CH₂-CH₂-N). An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms. This would definitively link the proton signal around 3.5-3.8 ppm to the carbon signal at 30-40 ppm (Br-CH₂) and the proton signal at 3.6-3.9 ppm to the carbon signal at 40-50 ppm (-CH₂-N).

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-N, and C-Br bonds.

A prominent absorption band is expected in the region of 1700-1750 cm⁻¹ due to the C=O stretching vibration of the carbamoyl chloride group. The N-H stretching vibration should appear as a moderately broad band around 3300-3400 cm⁻¹. The C-N stretching vibration is expected in the 1200-1350 cm⁻¹ region. The C-Br stretching vibration typically appears in the fingerprint region, between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3400 | Medium, broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium to strong |

| C=O stretch (carbamoyl chloride) | 1700 - 1750 | Strong |

| N-H bend | 1500 - 1600 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-Br stretch | 500 - 600 | Medium to strong |

Raman Spectroscopy

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C-Br stretching vibration, which can sometimes be weak in the IR spectrum, may show a more intense signal in the Raman spectrum. The C-C stretching of the ethyl backbone would also be observable. The C=O stretch will also be present, although it is typically weaker in Raman than in IR.

Table 4: Predicted Raman Shifts for this compound

| Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C=O stretch (carbamoyl chloride) | 1700 - 1750 | Medium |

| C-N stretch | 1200 - 1350 | Medium |

| C-C stretch | 800 - 1000 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the fragmentation pathways of molecules. chemguide.co.uk For this compound, both high-resolution and electrospray ionization mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by providing highly accurate mass measurements. nih.gov The presence of bromine and chlorine atoms in this compound results in a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, 79Br and 81Br, with nearly equal natural abundance (50.5% and 49.5%, respectively). libretexts.org Chlorine also has two stable isotopes, 35Cl (75.77%) and 37Cl (24.23%). libretexts.orgchemguide.co.uk

This isotopic distribution leads to a characteristic M, M+2, and M+4 peak pattern for the molecular ion. The relative intensities of these peaks can be calculated based on the natural abundances of the isotopes. This pattern is a clear indicator of the presence of both a bromine and a chlorine atom in the molecule. chemguide.co.uk

The fragmentation of this compound under HRMS conditions would likely involve the cleavage of the C-C, C-N, C-Cl, and C-Br bonds. The stability of the resulting carbocations and acylium ions influences the observed fragmentation pattern. libretexts.org Common fragmentation pathways include the loss of a bromine radical, a chlorine radical, or the entire bromoethyl group. The high resolution of the instrument allows for the unambiguous identification of the elemental composition of each fragment ion. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile compounds, as it typically produces intact molecular ions with minimal fragmentation. semanticscholar.orgnih.gov For this compound, ESI-MS would be expected to generate a prominent protonated molecule [M+H]+.

Given the presence of nitrogen and oxygen atoms with lone pairs of electrons, the molecule can be readily protonated. The resulting mass spectrum would show a clear isotopic pattern corresponding to the presence of bromine and chlorine, similar to that observed in HRMS.

While ESI is a soft ionization method, fragmentation can be induced by increasing the cone voltage in the ion source or by using tandem mass spectrometry (MS/MS). uvic.ca In an MS/MS experiment, the parent ion of this compound would be selected and then subjected to collision-induced dissociation (CID). This would provide detailed information about the connectivity of the atoms within the molecule. Characteristic fragmentation pathways in ESI-MS/MS often involve the loss of small neutral molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. shu.ac.uk The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the non-bonding (n) and sigma (σ) electrons.

The molecule contains a carbonyl group (C=O) and atoms with lone pairs of electrons (N, O, Cl, Br). The likely electronic transitions for this compound are n → σ* and potentially n → π* if there is any degree of π-character in the carbamoyl chloride group. youtube.com

n → σ transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (associated with the lone pairs on nitrogen, oxygen, chlorine, and bromine) to an anti-bonding σ* orbital. shu.ac.uk These transitions are typically of lower energy than σ → σ* transitions and occur in the UV region. shu.ac.uk

n → π transitions:* The carbonyl group in the carbamoyl chloride moiety has a π bond, and therefore an n → π* transition is possible. This involves the excitation of a non-bonding electron from the oxygen atom to the anti-bonding π* orbital of the C=O double bond. These transitions are generally weak and can be observed in the UV region. shu.ac.uklibretexts.org

The solvent used for UV-Vis analysis can influence the position of the absorption bands. Polar solvents can lead to a blue shift (a shift to shorter wavelengths) for n → π* transitions due to the stabilization of the non-bonding orbital. shu.ac.uk

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into the electronic structure, bonding, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mpg.deekb.eg DFT calculations can be employed to determine the optimized geometry, electronic properties, and spectroscopic features of this compound. nih.gov

By solving the Kohn-Sham equations, DFT can provide information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the chemical reactivity and the energy of the lowest electronic transition. mdpi.com

DFT calculations can also predict vibrational frequencies, which can be compared with experimental infrared (IR) spectra to confirm the structure of the molecule. Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum, providing theoretical support for the interpretation of experimental UV-Vis data. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study bonding, charge transfer, and delocalization effects within a molecule. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and anti-bonding orbitals. wisc.edu

For this compound, NBO analysis can provide a detailed picture of the bonding interactions. It can quantify the hybridization of the atomic orbitals involved in forming the sigma bonds (e.g., C-N, C-O, C-Cl, C-Br) and describe the polarization of these bonds. researchgate.net

Information regarding this compound remains elusive in publicly accessible research.

While general information on the class of carbamoyl chlorides is available, and data exists for structurally similar compounds, no scholarly articles or databases provide the specific information required to detail the "" as outlined. Research has been conducted on related molecules, including:

N,N-bis(2-bromoethyl)carbamoyl chloride : A related compound containing two bromoethyl groups.

N-(2-chloroethyl)carbamoyl chloride : A similar compound with a chloroethyl group instead of a bromoethyl group.

N-(2-anilinoethyl)carbamoyl chloride : A derivative with an anilino group on the ethyl chain.

The lack of specific data for this compound prevents a detailed discussion on its unique computational and spectroscopic characteristics. Scientific inquiry into this specific compound may be limited or not yet published in a publicly accessible format. Therefore, the requested article focusing solely on the specified aspects of this compound cannot be generated at this time.

Future Directions and Emerging Research Avenues for N 2 Bromoethyl Carbamoyl Chloride

Development of Sustainable and Greener Synthetic Protocols

The traditional synthesis of carbamoyl (B1232498) chlorides often involves hazardous reagents such as phosgene (B1210022). google.comwikipedia.org Future research on N-(2-bromoethyl)carbamoyl chloride should prioritize the development of more environmentally benign synthetic routes.

One promising avenue is the exploration of alternative carbonylating agents to replace phosgene. Non-toxic phosgene surrogates, such as triphosgene (B27547) or solid carbonyl sources, could be investigated for the synthesis of this compound. Another approach could involve the development of catalytic processes that utilize carbon dioxide as a C1 source, a green and abundant feedstock.

The principles of green chemistry could be further applied by optimizing reaction conditions to minimize waste and energy consumption. This includes the use of greener solvents, such as ionic liquids or supercritical fluids, which can offer advantages in terms of recyclability and reduced environmental impact. Furthermore, the development of solvent-free reaction conditions would represent a significant advancement in the sustainable production of this compound.

Table 1: Potential Green Chemistry Approaches for this compound Synthesis

| Approach | Potential Advantage | Research Focus |

| Phosgene Alternatives | Reduced toxicity and handling risks. | Investigation of triphosgene, diphosgene, or other solid carbonyl sources. |

| CO2 as a Feedstock | Utilization of a renewable and non-toxic C1 source. | Development of catalytic systems for the direct carbonylation of 2-bromoethylamine (B90993). |

| Green Solvents | Improved recyclability and reduced environmental impact. | Screening of ionic liquids and supercritical CO2 as reaction media. |

| Solvent-Free Reactions | Elimination of solvent waste and simplification of purification. | Exploration of mechanochemical or solid-state synthesis methods. |

Exploration of Novel Catalytic Transformations

The reactivity of this compound could be significantly expanded through the exploration of novel catalytic transformations. Transition metal catalysis, in particular, has been shown to be a powerful tool for the functionalization of carbamoyl chlorides. chemicalbook.comchemsrc.com

Future research could focus on palladium-catalyzed cross-coupling reactions , where the carbamoyl chloride moiety acts as an electrophilic partner. This could enable the synthesis of a wide range of amides by coupling with various organometallic reagents. The bromoethyl group also offers a handle for subsequent functionalization, potentially allowing for tandem or sequential catalytic transformations.

Another area of interest is the development of asymmetric catalytic reactions to introduce chirality into molecules derived from this compound. This would be particularly valuable for the synthesis of enantiomerically pure pharmaceutical intermediates. Furthermore, the exploration of photoredox catalysis could open up new reaction pathways for the radical-mediated functionalization of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry platforms offers numerous advantages over traditional batch processing. chemicalbook.comtcichemicals.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when dealing with reactive intermediates.

Future work could involve the design and optimization of a continuous flow process for the synthesis of this compound itself. Subsequently, this flow system could be coupled with downstream reactors for its immediate conversion into more complex molecules, creating a "telescoped" synthesis that minimizes manual handling and purification steps.

The integration of these flow processes with automated synthesis platforms would further accelerate the exploration of the chemical space around this compound. fishersci.com Automated systems can perform high-throughput screening of reaction conditions and catalysts, as well as synthesize libraries of derivatives for biological or materials science applications.

Table 2: Hypothetical Parameters for a Flow Synthesis of a Derivative from this compound

| Parameter | Value | Purpose |

| Reactor Type | Micro-packed bed reactor | To contain a solid-supported catalyst for a coupling reaction. |

| Temperature | 80 °C | To achieve a sufficient reaction rate. |

| Residence Time | 5 minutes | To ensure complete conversion of the starting material. |

| Stoichiometry | 1.2 equivalents of nucleophile | To drive the reaction to completion. |

| In-line Analysis | FTIR / UV-Vis | For real-time monitoring of the reaction progress. |

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry and in silico design are powerful tools for predicting the properties and reactivity of molecules before their synthesis in the laboratory. google.com Future research on this compound should leverage these tools to design novel derivatives with tailored reactivity and desired functionalities.

Density Functional Theory (DFT) calculations could be employed to study the electronic structure and reactivity of this compound, providing insights into its reaction mechanisms. This understanding can guide the rational design of new catalysts and reaction conditions.

Furthermore, computational methods can be used to design libraries of virtual derivatives by modifying the substituents on the this compound scaffold. These virtual libraries can then be screened for desirable properties, such as specific binding affinities to biological targets or optimized electronic properties for materials applications. This in silico approach can significantly reduce the time and resources required for the discovery of new functional molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.